molecular formula C6H14S2 B072623 1,6-Hexanedithiol CAS No. 1191-43-1

1,6-Hexanedithiol

Cat. No.: B072623
CAS No.: 1191-43-1
M. Wt: 150.3 g/mol
InChI Key: SRZXCOWFGPICGA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,6-Hexanedithiol forms defect-free monolayers on gold substrates . This property allows it to interact with various biomolecules, including enzymes and proteins, on the substrate surface. The nature of these interactions is primarily through the thiol groups at both ends of the molecule, which can form covalent bonds with other biomolecules .

Cellular Effects

The cellular effects of this compound are largely dependent on its interactions with biomolecules on the cell surface. For instance, it can form self-assembled monolayers on gold substrates, which can influence cell function by altering the cell surface properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to form covalent bonds with other biomolecules. This can lead to changes in gene expression, enzyme activation or inhibition, and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound forms defect-free monolayers on gold substrates when the solution is purged by argon during the adsorption . Over time, exposure of the substrate to alcoholic this compound results in the stepwise formation of multilayers .

Transport and Distribution

This compound can form self-assembled monolayers on gold substrates, suggesting that it may be transported and distributed within cells and tissues via interaction with these substrates .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its ability to form self-assembled monolayers on gold substrates . This could direct it to specific compartments or organelles within the cell.

Chemical Reactions Analysis

1,6-Hexanedithiol undergoes various chemical reactions, including:

Comparison with Similar Compounds

1,6-Hexanedithiol is unique due to its long carbon chain and bi-functional thiol groups, which allow it to form stable SAMs. Similar compounds include:

These compounds share similar functionalities but differ in their carbon chain lengths, affecting their properties and applications.

Properties

IUPAC Name

hexane-1,6-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZXCOWFGPICGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCS)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152317
Record name 1,6-Hexane dithiol
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Molecular Weight

150.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

118.00 to 119.00 °C. @ 15.00 mm Hg
Record name 1,6-Hexanedithiol
Source Human Metabolome Database (HMDB)
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Solubility

insoluble in water; miscible in fat
Record name 1,6-Hexanedithiol
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Density

0.983-0.995
Record name 1,6-Hexanedithiol
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CAS No.

1191-43-1
Record name 1,6-Hexanedithiol
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Record name 1,6-Hexane dithiol
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Record name 1,6-HEXANEDITHIOL
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Record name Hexane-1,6-dithiol
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Record name 1,6-Hexanedithiol
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Melting Point

-21.00 °C. @ 760.00 mm Hg
Record name 1,6-Hexanedithiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031709
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1,6-Hexanedithiol primarily interacts with gold surfaces by forming strong sulfur-gold bonds. This interaction leads to the formation of self-assembled monolayers (SAMs) on gold surfaces. [, , , , , ] These SAMs can act as platforms for further modification, for instance by attaching gold nanoparticles [, , , , , ] or serving as specific recognition agents for molecules like alkylmercury []. This strong affinity for gold is also exploited in the construction of single-molecule junctions where this compound acts as a bridge between two gold electrodes. [, , ]

A:

  • Spectroscopic Data:
    • Infrared (IR) Spectroscopy: Characteristic peaks for methylene groups (CH2) are observed around 2900-2800 cm-1, and a weak SH stretching vibration is typically found, indicative of sulfur atoms interacting with other moieties. [, ]
    • X-ray Photoelectron Spectroscopy (XPS): Used to confirm the presence of sulfur and its oxidation state in this compound SAMs. [, , , ]

A: While not a catalyst itself, this compound plays a crucial role in enhancing the catalytic activity of other materials. For example, when used to modify Zn-doped silica particles, it facilitates electron transfer from photoexcited ZnS to CdS nanoparticles, improving photocatalytic H2 generation. [] This suggests that the strategic positioning of this compound within a material system can influence catalytic processes.

A: Yes, computational studies have investigated the structure and conductivity of this compound single-molecule junctions using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. [] These studies help explain the intriguing conductivity and mechanical properties observed in silicon-molecule-silicon junctions using this compound as a linker.

A: The presence of two thiol (-SH) groups at each end of the hexane chain is crucial for the molecule's ability to form strong bonds with gold surfaces and create self-assembled monolayers. [, , , , , ] Modifying the length of the alkyl chain can influence the packing density and properties of the SAMs. [, ] For instance, shorter dithiols like 1,2-ethanedithiol have shown higher efficiency in specific applications compared to longer chain dithiols. []

ANone: this compound is not a drug and is not intended for medical use. As such, questions regarding its pharmacological properties, toxicity, drug delivery, or related aspects are not applicable.

A: Research on this compound bridges chemistry, materials science, and nanoscience. Its applications range from surface modifications for sensors [, , , , ] and catalysts [] to the fabrication of molecular electronics components [, , ]. This interdisciplinary nature fosters collaborations between chemists, physicists, and engineers.

ANone: There is limited information available regarding the environmental impact and degradation of this compound. Further research is needed to fully understand its potential ecotoxicological effects and develop appropriate mitigation strategies.

A: this compound is typically used in organic solvents like ethanol for the formation of SAMs on gold. [, ] Specific studies detailing its dissolution rate and solubility in various media are limited. As this compound is not a pharmaceutical compound, bioavailability and efficacy are not relevant considerations.

A: Alternative dithiol compounds with varying chain lengths (e.g., 1,2-ethanedithiol, 1,8-octanedithiol) are available and may offer different properties or performance depending on the application. [, , ] The choice of an alternative depends on the specific application and desired properties. Cost and impact assessments require further investigation.

ANone: Specific guidelines for recycling and waste management of this compound are not readily available. It is crucial to handle and dispose of the compound responsibly following local regulations and guidelines for chemical waste disposal.

A: Research on this compound benefits from well-established techniques like surface characterization (e.g., XPS, AFM, STM) [, , , , , ], electrochemical methods [, , , , ], and computational modeling tools (DFT, MD). [] Access to these resources is essential for advancing the understanding and applications of this compound.

A: The use of this compound gained momentum with the increasing interest in self-assembled monolayers and their applications in surface modification and nanotechnology. Key milestones include its use in single-molecule conductance measurements [, , ] and the development of novel sensing platforms. [, , , , ]

A: While this compound is primarily used in materials science applications, its use in creating biocompatible and biodegradable systems is an emerging area of research. For example, researchers have explored its incorporation into drug delivery systems, taking advantage of its ability to form disulfide bonds that can be cleaved under specific biological conditions. [] Further investigation is needed to fully understand its potential in this field and develop safe and effective applications.

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